molecular formula C8H7IN2 B3105696 3-Iodo-8-methylimidazo[1,2-a]pyridine CAS No. 1545535-05-4

3-Iodo-8-methylimidazo[1,2-a]pyridine

Cat. No.: B3105696
CAS No.: 1545535-05-4
M. Wt: 258.06 g/mol
InChI Key: LSKAHQYWBXCYBD-UHFFFAOYSA-N
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Description

3-Iodo-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound with the molecular formula C8H7IN2. It is a derivative of imidazo[1,2-a]pyridine, which is a fused bicyclic structure containing both imidazole and pyridine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-8-methylimidazo[1,2-a]pyridine typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. One common method is the reaction of 2-methylimidazo[1,2-a]pyridine with iodine in the presence of a suitable solvent such as chloroform. The reaction proceeds through the substitution of a hydrogen atom at the C-3 position with an iodine atom .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-8-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted imidazo[1,2-a]pyridine derivative .

Scientific Research Applications

3-Iodo-8-methylimidazo[1,2-a]pyridine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    2-Methylimidazo[1,2-a]pyridine: A precursor in the synthesis of 3-Iodo-8-methylimidazo[1,2-a]pyridine.

    3-Bromo-8-methylimidazo[1,2-a]pyridine: Another halogenated derivative with similar properties.

    8-Methylimidazo[1,2-a]pyridine: The parent compound without halogen substitution.

Uniqueness

This compound is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its non-halogenated or differently halogenated counterparts. The iodine atom can enhance the compound’s ability to participate in halogen bonding and other interactions, making it a valuable tool in various research applications .

Properties

IUPAC Name

3-iodo-8-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-6-3-2-4-11-7(9)5-10-8(6)11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKAHQYWBXCYBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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